molecular formula C20H20ClN7O B10923907 5-(4-chlorophenyl)-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

5-(4-chlorophenyl)-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10923907
M. Wt: 409.9 g/mol
InChI Key: IJBWSCWVAJIAAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-CHLOROPHENYL)-N~7~-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyrazole ring, and a triazolopyrimidine core. It has garnered significant interest in scientific research due to its potential pharmacological properties and diverse applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-CHLOROPHENYL)-N~7~-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of appropriate hydrazine derivatives with β-diketones under acidic or basic conditions to form the pyrazole ring.

    Synthesis of the triazolopyrimidine core: This step involves the cyclization of appropriate precursors, such as aminopyrimidines, with azides or nitriles under thermal or catalytic conditions.

    Coupling reactions: The final step involves coupling the chlorophenyl group and the pyrazole ring with the triazolopyrimidine core using suitable coupling agents and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-CHLOROPHENYL)-N~7~-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the pyrazole ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Preliminary studies suggest that it may have antileishmanial and antimalarial activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-CHLOROPHENYL)-N~7~-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(4-CHLOROPHENYL)-N~7~-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE lies in its specific combination of functional groups and its potential pharmacological properties. Its structure allows for unique interactions with biological targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C20H20ClN7O

Molecular Weight

409.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-[2-methyl-3-(5-methylpyrazol-1-yl)propyl]-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C20H20ClN7O/c1-13(11-27-14(2)7-8-24-27)10-22-19(29)18-9-17(15-3-5-16(21)6-4-15)26-20-23-12-25-28(18)20/h3-9,12-13H,10-11H2,1-2H3,(H,22,29)

InChI Key

IJBWSCWVAJIAAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CC(C)CNC(=O)C2=CC(=NC3=NC=NN23)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.